Methicillin-d6 (sodium salt)
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Overview
Description
Methicillin-d6 (sodium salt) is a deuterium-labeled version of methicillin sodium salt, a β-lactam antibiotic. Methicillin sodium salt is known for its role in inhibiting penicillin-binding proteins involved in the synthesis of peptidoglycan, a crucial component of bacterial cell walls . The deuterium labeling in Methicillin-d6 allows for its use in various scientific research applications, particularly in studies involving isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methicillin-d6 (sodium salt) involves the incorporation of deuterium atoms into the methicillin molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled environments to ensure the selective incorporation of deuterium atoms without affecting the overall structure and activity of the compound .
Industrial Production Methods
Industrial production of Methicillin-d6 (sodium salt) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity. The production process is designed to meet stringent quality control standards to ensure the consistency and reliability of the compound for research purposes .
Chemical Reactions Analysis
Types of Reactions
Methicillin-d6 (sodium salt) undergoes various chemical reactions, including:
Oxidation: Methicillin-d6 can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the methicillin-d6 molecule.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, pH, and solvent systems .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of methicillin-d6 may yield oxidized derivatives, while substitution reactions can produce a variety of substituted methicillin-d6 analogs .
Scientific Research Applications
Methicillin-d6 (sodium salt) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in isotopic labeling studies to investigate reaction mechanisms and pathways.
Biology: Employed in studies involving bacterial cell wall synthesis and antibiotic resistance mechanisms.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of methicillin in biological systems.
Industry: Applied in the development of new antibiotics and in quality control processes for antibiotic production
Mechanism of Action
Methicillin-d6 (sodium salt) exerts its effects by inhibiting the synthesis of bacterial cell wallsThis inhibition prevents the formation of a functional cell wall, leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Methicillin-d6 (sodium salt) can be compared with other β-lactam antibiotics, such as:
- Flucloxacillin
- Dicloxacillin
- Oxacillin
- Nafcillin
Uniqueness
Methicillin-d6 (sodium salt) is unique due to its deuterium labeling, which makes it particularly valuable in isotopic labeling studies. This labeling allows for precise tracking and analysis of the compound in various research applications, providing insights that are not possible with non-labeled analogs .
Properties
Molecular Formula |
C17H20N2NaO6S |
---|---|
Molecular Weight |
409.4 g/mol |
InChI |
InChI=1S/C17H20N2O6S.Na/c1-17(2)12(16(22)23)19-14(21)11(15(19)26-17)18-13(20)10-8(24-3)6-5-7-9(10)25-4;/h5-7,11-12,15H,1-4H3,(H,18,20)(H,22,23);/t11-,12+,15-;/m1./s1/i3D3,4D3; |
InChI Key |
YPDBCTZTLGGIMN-IIBJRIMISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=CC=C1)OC([2H])([2H])[2H])C(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)O.[Na] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C(=O)O)C.[Na] |
Origin of Product |
United States |
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